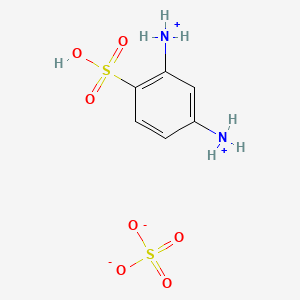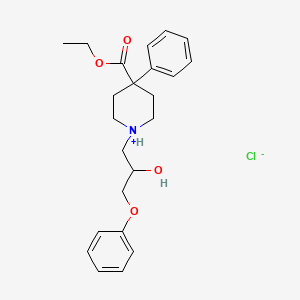![molecular formula C13H20N4O4 B13775171 N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of urea groups linked through a methylene bridge to a p-phenylene ring, with hydroxyethyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea typically involves the reaction of p-phenylenediamine with formaldehyde and N-(2-hydroxyethyl)urea under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the methylene bridge. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent results.
化学反応の分析
Types of Reactions: N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; reactions may require the presence of a catalyst or specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or reagent in biological assays. It may also have applications in the development of new biomaterials.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or in drug delivery systems. Its unique structure may allow for targeted interactions with specific biological targets.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in various industrial applications, including as a stabilizer or additive.
作用機序
The mechanism of action of N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea involves its interaction with specific molecular targets and pathways. The compound’s urea groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyethyl substituents may enhance the compound’s solubility and reactivity, allowing it to interact with a wide range of targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N,N-Dimethyl-p-phenylenediamine: An aromatic amine used as an intermediate in dye production and as a reagent in chemical analysis.
N-(2-Hydroxyethyl)ethylenediamine: A compound used in the synthesis of ionic liquids and coordination polymers.
1,4-Benzenediamine, N-(1-methylethyl)-N’-phenyl-: Known for its use as an antioxidant in various industrial applications.
Uniqueness: N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea is unique due to its specific combination of functional groups and structural features. The presence of both urea and hydroxyethyl groups linked through a methylene bridge to a p-phenylene ring provides it with distinct chemical and physical properties. This uniqueness makes it valuable for a wide range of applications, from chemical synthesis to industrial uses.
特性
分子式 |
C13H20N4O4 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-[4-(2-hydroxyethylcarbamoylamino)-5-methylidenecyclohexa-1,3-dien-1-yl]urea |
InChI |
InChI=1S/C13H20N4O4/c1-9-8-10(16-12(20)14-4-6-18)2-3-11(9)17-13(21)15-5-7-19/h2-3,18-19H,1,4-8H2,(H2,14,16,20)(H2,15,17,21) |
InChIキー |
YOAMMDGMFMLQEH-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(=CC=C1NC(=O)NCCO)NC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)




![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)






